Product packaging for 4-chloro-N-cyclohexylaniline(Cat. No.:CAS No. 56506-61-7)

4-chloro-N-cyclohexylaniline

Cat. No.: B1624785
CAS No.: 56506-61-7
M. Wt: 209.71 g/mol
InChI Key: KIVYZWBTCVCAMG-UHFFFAOYSA-N
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Description

4-Chloro-N-cyclohexylaniline (CAS 56506-61-7) is a chemical compound with a molecular formula of C12H16ClN and a molecular weight of 209.72 g/mol . This substituted aniline features a chlorine atom at the para position of the phenyl ring and a cyclohexyl group attached to the nitrogen atom, contributing to its specific steric and electronic properties. With a measured LogP of 4.16 , the compound exhibits significant lipophilicity, which can influence its behavior in biological and chemical systems. As a secondary amine derivative, it serves as a versatile building block or intermediate in organic synthesis and medicinal chemistry research. Potential applications include its use in the development of novel pharmaceutical compounds, agrochemicals, and as a precursor for the synthesis of more complex chemical entities. The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16ClN B1624785 4-chloro-N-cyclohexylaniline CAS No. 56506-61-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-cyclohexylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVYZWBTCVCAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460884
Record name (4-Chlorophenyl)cyclohexylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56506-61-7
Record name 4-Chloro-N-cyclohexylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56506-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl)cyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Characterization

The synthesis of N-substituted anilines is a cornerstone of organic synthesis. 4-chloro-N-cyclohexylaniline can be prepared through several established methods. One common approach is the reductive amination of cyclohexanone (B45756) with 4-chloroaniline (B138754). Another significant method is the palladium- or copper-catalyzed N-aryl bond formation, coupling an amine with an aryl halide or boronic acid. chemrxiv.org For example, this compound has been synthesized via a cooperative photoredox and copper-catalyzed coupling of 4-chloroboronic acid and cyclohexylamine (B46788). chemrxiv.org

A related compound, 4-chloro-N-cyclohexylbenzenesulfonamide, is synthesized by reacting cyclohexylamine with 4-chlorobenzenesulfonyl chloride in an aqueous medium, maintaining the pH at 8 with sodium carbonate solution. nih.gov

Characterization of these compounds relies on standard spectroscopic techniques.

Elucidation of Reaction Mechanisms, Kinetics, and Stereoselectivity

Mechanistic Investigations of Catalytic C-N Coupling Pathways

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with high efficiency. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide with an amine. researchgate.netcolab.ws

Role of Catalytic Species and Ligand Effects in Reactivity

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve a series of steps: oxidative addition, deprotonation, and reductive elimination. researchgate.net The nature of the phosphine ligand plays a critical role in the efficiency of each step. Bulky and electron-rich phosphine ligands are often employed to promote the challenging C-N reductive elimination step. princeton.edu

The development of specialized ligands has been instrumental in advancing Pd-catalyzed amination reactions. For instance, monodentate biaryl phosphine ligands with ortho-methyl substituents have been shown to enhance catalytic efficiency by preventing the formation of κ²-amidate complexes that can hinder reductive elimination. organic-chemistry.org Similarly, the use of dicyclohexylamino[(2,6-dimethyl)morpholino]phenylphosphine as a PN2 ligand has proven effective for the amination of aryl chlorides. researchgate.net The choice of ligand can significantly impact catalyst stability and selectivity, with some ligands being more effective for specific substrate combinations. organic-chemistry.orgacs.org

The catalytic system's performance is not solely dependent on the ligand. The palladium precursor and the base also play crucial roles. While Pd(OAc)2 and Pd2(dba)3 are common palladium sources, the development of air-stable precatalysts has offered more controlled generation of the active LPd(0) species. nsf.gov The base is essential for deprotonating the amine and facilitating the catalytic cycle, but its choice can influence reaction outcomes, especially in different solvent systems. acs.org

Influence of Steric and Electronic Parameters on Reaction Efficiency

The efficiency of C-N coupling reactions is profoundly influenced by the steric and electronic properties of both the substrates and the catalyst system.

Substrate Effects: The nature of the aryl halide and the amine directly impacts reactivity. Electron-withdrawing groups on the aryl halide generally facilitate oxidative addition, a key step in the catalytic cycle. Conversely, electron-donating groups can slow down this step. acs.org The nucleophilicity and steric bulk of the amine also play a significant role. Highly nucleophilic and less sterically hindered amines tend to react more readily. acs.org

Ligand Effects: The steric and electronic properties of phosphine ligands are critical for catalyst performance. Sterically demanding ligands can promote the formation of monoligated Pd(0) complexes, which are often the active catalytic species. acs.org They also provide steric protection around the metal center, influencing selectivity. acs.org The electron-donating ability of the ligand enhances the electron density on the palladium center, which can facilitate oxidative addition and reductive elimination. researchgate.net However, the relationship is not always straightforward, as steric effects can also influence the ligand-metal interaction. researchgate.net Computational studies have been employed to understand the interplay between steric and electronic factors of ligands like BrettPhos and RuPhos, revealing how they influence the rate-limiting step of the reaction. researchgate.net

Table 1: Influence of Ligand Properties on C-N Coupling Efficiency
Ligand PropertyInfluence on ReactionExample
Steric BulkPromotes formation of active monoligated Pd(0) species and influences selectivity. acs.orgTri-tert-butylphosphine researchgate.net
Electron-Donating AbilityEnhances electron density on Pd, facilitating oxidative addition and reductive elimination. researchgate.netAlkyl-JohnPhos ligands researchgate.net
Bite Angle (for bidentate ligands)Affects the geometry of the complex and can influence the rate of reductive elimination.tBuXantphos acs.org

Asymmetric Catalysis and Enantioselectivity Studies

While the direct asymmetric synthesis of 4-chloro-N-cyclohexylaniline is not extensively documented, related asymmetric reactions provide insights into achieving enantioselectivity in C-N bond formation.

Iridium-Catalyzed Asymmetric Ring-Opening Reactions with Secondary Amine Nucleophiles

Iridium catalysts have shown significant promise in asymmetric catalysis. Specifically, iridium-catalyzed asymmetric ring-opening reactions of oxabicyclic and azabicyclic alkenes with secondary amine nucleophiles have been developed. beilstein-journals.orgacs.orgnih.govacs.org These reactions, often utilizing chiral ligands like (S)-BINAP, can produce trans-1,2-diamine derivatives in good yields and with high enantioselectivity. acs.orgnih.govacs.org The functional groups on the nucleophile, such as on a phenyl ring, have been observed to have a minimal impact on enantioselectivity, although electron-rich groups can be more reactive. acs.org The trans-configuration of the products is often confirmed by X-ray crystallography. acs.orgacs.org These studies demonstrate the potential for achieving high enantioselectivity in reactions involving the addition of secondary amines to prochiral substrates.

Table 2: Examples of Iridium-Catalyzed Asymmetric Ring-Opening Reactions
SubstrateNucleophileCatalyst SystemProduct TypeEnantioselectivity (ee)Reference
Oxabicyclic AlkenesSecondary Amines[Ir(COD)Cl]₂ / Chiral LigandChiral Amino AlcoholsHigh beilstein-journals.org
N-Boc-azabenzonorbornadieneSecondary Amines[Ir(COD)Cl]₂ / (S)-BINAPtrans-1,2-Diamine DerivativesUp to 97% acs.orgnih.govacs.org

In Situ Spectroscopic and Mass Spectrometric Probes for Mechanistic Intermediates

The direct observation of reactive intermediates is crucial for validating proposed reaction mechanisms. In situ spectroscopic techniques and mass spectrometry are powerful tools for this purpose.

For C-N coupling reactions, techniques like in situ FTIR, Raman, and UV-Vis spectroscopy have been employed to identify intermediate species. researchgate.netamazonaws.com For instance, in copper-catalyzed C-N coupling reactions, in situ FTIR has revealed that species initially considered as bases, such as carbonates, can act as ligands and facilitate reductive elimination. amazonaws.com In situ NMR spectroscopy has also been used to monitor the speciation of reactants and catalysts during the reaction, providing kinetic data and identifying catalyst resting states. nih.gov

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is highly sensitive for detecting charged species and has been instrumental in identifying transient intermediates in catalytic cycles. nih.govuvic.cauvic.caresearchgate.net Online ESI-MS has been used to monitor the progress of cross-coupling reactions in real-time, allowing for the observation of palladium intermediates. uvic.cascispace.com These studies help to piece together the elementary steps of the catalytic cycle and understand how different factors influence the reaction pathway. uvic.ca

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex chemical reactions, including C-N cross-coupling. researchgate.netacs.orgnih.govacs.orgrsc.orgfrontiersin.org DFT calculations can provide detailed energetic profiles of entire catalytic cycles, helping to identify rate-limiting steps and the most plausible reaction pathways. researchgate.netnih.gov

These computational studies have been used to:

Investigate the effect of different ligands on the catalytic cycle, explaining why certain ligands are more effective for specific reactions. researchgate.netresearchgate.net

Analyze the role of the base and solvent in the reaction mechanism. acs.org

Predict the stereochemical outcome of asymmetric reactions. frontiersin.org

Understand the factors that lead to catalyst deactivation. amazonaws.com

Complement experimental findings from spectroscopic and kinetic studies to build a comprehensive mechanistic picture. organic-chemistry.orgnih.govacs.org

For example, DFT studies on the Buchwald-Hartwig amination have provided insights into the oxidative addition, deprotonation, and reductive elimination steps, highlighting the influence of ligand steric and electronic properties on the energy barriers of these steps. researchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and conformational analysis of 4-chloro-N-cyclohexylaniline. Both ¹H and ¹³C NMR provide critical data for confirming the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons of the chlorophenyl ring and the aliphatic protons of the cyclohexyl group. The aromatic protons typically appear as a set of multiplets in the downfield region of the spectrum due to the deshielding effect of the aromatic ring. The protons on the cyclohexyl ring exhibit complex multiplets in the upfield region. The N-H proton signal can sometimes be broad and its chemical shift may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation by showing distinct signals for each unique carbon atom in the molecule. The spectrum for a related compound, N-cyclohexyl-N-(naphthalen-1-yl)pyridin-4-amine, showed six distinct peaks for the cyclohexyl fragment, suggesting hindered rotation around the C-N bond. uva.nl This phenomenon may also be observable in this compound under certain conditions, providing insight into its conformational dynamics.

Detailed analysis of coupling constants and chemical shifts in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons, confirming the connectivity of the 4-chlorophenyl and cyclohexyl groups to the nitrogen atom. scispace.com

Table 1: Representative ¹H and ¹³C NMR Data for Aniline (B41778) Derivatives

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) Reference
N-hexylaniline 7.22–7.14 (m, 2H), 6.74–6.66 (m, 1H), 6.65–6.56 (m, 2H), 3.46 (brs, 1H), 3.11 (t, J = 7.1 Hz, 2H), 1.62 (p, J = 7.1 Hz, 2H), 1.47–1.29 (m, 6H), 0.93–0.89 (m, 3H) 148.6, 129.4, 117.3, 112.9, 44.2, 31.8, 29.7, 27.0, 22.8, 14.2 ustc.edu.cn

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of this compound and for studying its fragmentation patterns. rsc.org This technique provides the elemental composition of the molecule with high accuracy, confirming the molecular formula C₁₂H₁₆ClN.

Electrospray ionization (ESI) is a common ionization method used for this type of analysis. uva.nlrsc.org The resulting mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺. The high resolution of the instrument allows for the differentiation of this ion from other ions with the same nominal mass but different elemental compositions. The isotopic pattern of the molecular ion peak is also characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes).

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation of this compound would likely involve cleavage of the N-cyclohexyl bond and fragmentation of the cyclohexyl ring, as well as loss of the chlorine atom. These fragmentation pathways help to confirm the structure of the molecule.

Table 2: HRMS Data for Related Compounds

Compound Ion Calculated m/z Found m/z Reference
N-(4-Chlorophenyl)-N-methylpyridin-4-amine [M+H]⁺ Not specified Not specified uva.nl

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of this compound, allowing for the identification of its key functional groups. edinst.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching vibration is expected to appear as a band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl group appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically give rise to bands in the 1500-1600 cm⁻¹ region. The C-N stretching vibration will also be present, and the C-Cl stretching vibration will appear in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. edinst.com It is particularly sensitive to non-polar bonds and symmetric vibrations. asu.edu Therefore, the symmetric breathing mode of the aromatic ring and the vibrations of the C-C bonds in the cyclohexyl ring are often strong in the Raman spectrum. The C-Cl stretch is also readily observed. americanpharmaceuticalreview.com The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of all its structural components. researchgate.net

Chromatographic Techniques for Purification and Purity Assessment (e.g., LC-MS, TLC, Column Chromatography)

Chromatographic techniques are essential for the purification and purity assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. semanticscholar.orgprinceton.edu By spotting the sample on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the components of the mixture can be separated. The purity can be estimated by the presence of a single spot.

Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the method of choice. uva.nlrsc.org The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and eluted with a suitable solvent or solvent mixture. This allows for the separation of the desired product from starting materials, by-products, and other impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. scispace.com This technique is highly sensitive and can be used to accurately determine the purity of this compound. The sample is injected into an LC system, where it is separated on a column (e.g., a C18 column). The eluent is then introduced into the mass spectrometer, which provides mass information for each separated component, allowing for their identification and quantification. uva.nl

Table 3: Chromatographic Methods for the Analysis and Purification of Anilines

Technique Description Application Reference
Thin-Layer Chromatography (TLC) Separation on a silica gel plate with a suitable eluent. Reaction monitoring and preliminary purity assessment. semanticscholar.orgprinceton.edu
Column Chromatography Separation on a silica gel column with a gradient of solvents. Purification of the final product. uva.nlrsc.org

Computational Chemistry and Quantitative Structure Activity/property Relationships Qsar/qspr

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of 4-chloro-N-cyclohexylaniline. These calculations provide a detailed understanding of the molecule's properties at the atomic level.

Studies on substituted anilines have demonstrated that electronic descriptors, such as partial atomic charges and the molecule's susceptibility to nucleophilic attack, are crucial for predicting their metabolic fate. tandfonline.comnih.gov For instance, the partial charge on the amine nitrogen is a key predictor of N-acetylation, a common metabolic pathway for anilines. tandfonline.comnih.gov In the case of this compound, the electron-withdrawing nature of the chlorine atom at the para position influences the electron density on the aromatic ring and the amino group.

DFT calculations can be used to determine various electronic properties that correlate with reactivity. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators. A low HOMO-LUMO energy gap generally suggests higher reactivity. beilstein-journals.org For substituted anilines, polar effects are highly significant in determining reaction rates, with electron-releasing groups tending to accelerate additions to the aromatic ring. beilstein-journals.org The chlorine atom in this compound, being electron-withdrawing, would be expected to decrease the nucleophilicity of the aniline (B41778) ring compared to unsubstituted aniline.

Computational studies on similar substituted anilines have utilized methods like B3LYP with various basis sets to optimize molecular geometries and calculate electronic properties such as molecular electrostatic potentials. niscpr.res.inresearchgate.net These calculations help in identifying the most reactive sites in the molecule. For this compound, the nitrogen atom of the amino group and specific carbons on the phenyl ring are expected to be key sites for chemical reactions.

Molecular Modeling of Reactivity and Selectivity in Organic Reactions

Molecular modeling techniques are instrumental in understanding the reactivity and selectivity of this compound in various organic reactions. These models can simulate reaction pathways and predict the most likely products.

In the context of substituted anilines, computational models have been successfully used to predict metabolic transformations. tandfonline.comnih.gov For example, the formation of N-oxanilic acids from N-acetylated anilines is strongly influenced by the electronic properties of substituents on the aromatic ring. tandfonline.comnih.gov The nucleophilic susceptibility of the carbon atom para to the amino group is a significant parameter for this transformation. nih.gov For this compound, the chlorine at the para position would enhance this susceptibility.

Furthermore, computational studies on intramolecular radical additions to substituted anilines have shown that polar effects are paramount. beilstein-journals.org The rate of these reactions is correlated with the SOMO (Singly Occupied Molecular Orbital) – HOMO gap. beilstein-journals.org The nature of the substituent on the nitrogen atom is also crucial, with larger groups potentially influencing the reaction rate through steric hindrance. beilstein-journals.orgresearchgate.net The cyclohexyl group on the nitrogen of this compound would introduce significant steric bulk, which can affect the approach of reactants and influence the selectivity of reactions.

The table below summarizes key computational parameters and their implications for the reactivity of substituted anilines, which can be extrapolated to this compound.

Computational ParameterImplication for ReactivityReference
Partial charge on amine nitrogenPredicts propensity for N-acetylation tandfonline.comnih.gov
Nucleophilic susceptibility at para-carbonDetermines formation of oxanilic acid metabolites nih.gov
HOMO-LUMO energy gapIndicates overall molecular reactivity beilstein-journals.org
Steric hindrance at the N-substituentAffects transition state energy and reaction rates researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

QSAR models are statistical models that relate the chemical structure of a compound to its biological activity. These models are particularly useful for predicting the toxicity and other biological effects of chemicals like this compound, for which extensive experimental data may not be available.

Mutagenicity Prediction and Ames Test Correlation

The Ames test is a widely used method to assess the mutagenic potential of chemicals. QSAR models have been developed to predict the outcome of the Ames test for aromatic amines, a class of compounds to which this compound belongs. nih.govnihs.go.jpnih.gov These models often use a variety of molecular descriptors, including electronic, topological, and quantum mechanical properties, to correlate with mutagenic activity. insilico.euresearchgate.net

The development of robust QSAR models for mutagenicity is an active area of research, with international collaborative projects aimed at improving their predictive power. nih.govnihs.go.jpnih.gov These efforts involve curating large, high-quality datasets of Ames test results to train and validate the models. nihs.go.jpnih.gov For aromatic amines, structural features such as the presence of specific substituents and their positions on the aromatic ring are known to be important determinants of mutagenicity. insilico.eu

While a specific QSAR study on this compound's mutagenicity was not found, general models for aromatic amines can provide an indication of its potential genotoxicity. amazonaws.com The presence of the chloro-substituent and the N-cyclohexyl group would be key inputs for such predictive models.

Predictive Toxicology Modeling for Human Hazard Assessment (e.g., Irritation, Sensitization, Genotoxicity)

Predictive toxicology models aim to assess the potential human health hazards of chemicals, including irritation, sensitization, and genotoxicity. rivm.nl These models integrate various types of data, including chemical structure information and in vitro bioactivity data, to predict in vivo toxicity. nih.govnih.gov

For hazard assessment, QSAR models can be used to screen chemicals for potential adverse effects. rivm.nl For instance, models have been developed to predict skin sensitization based on structural alerts, which are specific molecular features associated with this endpoint. rivm.nl The reactivity of a chemical towards biological macromolecules is a key factor in sensitization, and this can be estimated using computational methods.

In the context of genotoxicity, which encompasses mutagenicity, QSAR models are crucial for regulatory decision-making, especially for new chemicals where experimental data is limited. insilico.eu The US Environmental Protection Agency (EPA) utilizes SAR and QSAR methods for the assessment of new chemical submissions. insilico.eu

Recent advances in predictive toxicology involve the use of machine learning algorithms, such as random forests and support vector machines, combined with high-throughput screening data to build more accurate models for a range of toxicological endpoints. frontiersin.orgajol.info These approaches can capture complex relationships between chemical structure and toxicity, providing a more comprehensive hazard assessment. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of N-Cyclohexylanilines

The three-dimensional conformation of a molecule is critical to its biological activity and reactivity. mun.ca Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools for exploring the accessible conformations of flexible molecules like this compound.

The cyclohexyl ring in this compound can adopt different conformations, primarily the chair, boat, and twist-boat forms. MD simulations can be used to study the transitions between these conformations and determine their relative stabilities. nih.gov Such simulations have been successfully applied to study the conformational behavior of various cyclic systems. nih.govnih.gov

The orientation of the cyclohexyl group relative to the aniline ring is also a key conformational feature. The rotation around the C-N bond connecting the two rings will be influenced by steric interactions between the cyclohexyl group and the aromatic ring. Computational methods can be used to calculate the energy barriers for these rotations and identify the most stable rotational isomers.

MD simulations can also provide insights into the dynamics of the molecule in different environments, such as in solution. mun.ca This is important for understanding how the molecule interacts with biological targets, as the conformation of a molecule can change upon binding. The table below outlines the types of information that can be obtained from conformational analysis and MD simulations.

Computational MethodInformation ObtainedRelevance to this compound
Conformational SearchIdentification of stable conformers (e.g., chair, boat)Understanding the 3D structure and its influence on properties
Molecular Dynamics (MD) SimulationsStudy of conformational transitions and dynamicsSimulating the molecule's behavior in a biological environment
Rotational Barrier CalculationsDetermination of the energy landscape for bond rotationsAssessing the flexibility of the molecule and preferred orientations

Exploration of Biological Activities and Underlying Biochemical Mechanisms

Investigation of Bioactivity Against Pests and Pathogens

While direct studies on the pesticidal or pathogenicidal activity of 4-chloro-N-cyclohexylaniline are not extensively documented, research into structurally similar compounds suggests potential applications in this area. The N-substituted aniline (B41778) moiety is a key feature in several classes of fungicides.

For instance, pyrazole (B372694) carboxanilide fungicides are a known class of agrochemicals. The synthesis of a related compound, 5-chloro-2-cyclohexylaniline, has been described as an intermediate in the creation of novel fungicides. This suggests that the chloro-cyclohexylaniline core is a relevant structure for developing new fungicidal agents.

Furthermore, studies on other fungicidal amides have highlighted the importance of the N-substituted phenyl group in their mechanism of action. google.comgoogle.com Research into fungicidal heterocyclic aromatic amides has also been conducted, indicating the broad interest in amide derivatives of aromatic amines for controlling fungal pathogens in agriculture. google.com The antifungal properties of compounds like 4-chlorobenzyl p-coumarate, which also contains a 4-chlorophenyl group, have been evaluated, showing strong fungicidal effects against various Candida species. nih.gov The likely mechanism for this compound was determined to be its action on the plasma membrane and alteration of fungal micromorphology. nih.gov

These examples underscore the potential of N-aryl structures, including chlorinated N-cyclohexylaniline derivatives, as a foundation for the development of new agents against pests and pathogens. The specific contribution of the 4-chloro-N-cyclohexyl combination to this potential activity remains a subject for further dedicated investigation.

Studies on Enzyme Mechanisms and Cellular Processes

The interaction of N-substituted anilines with enzymes is a key area of research for the development of new therapeutic agents. Analogues of this compound have been investigated for their ability to modulate the activity of various enzymes through specific binding interactions.

One area of research has been the development of inhibitors for aminoacyl-tRNA synthetases (aaRSs), which are essential enzymes for protein biosynthesis and attractive drug targets. nih.gov In a study focused on creating selective inhibitors for Plasmodium falciparum lysyl-tRNA synthetase (PfLysRS), an antimalarial target, researchers developed analogues of an existing anaplastic lymphoma kinase (ALK) inhibitor. nih.gov This work involved the synthesis of an o-cyclohexylaniline derivative which was reacted with 2,4-dichloro-1,3,5-triazine (B113473) as part of the synthetic route to new potential inhibitors. nih.gov The resulting compounds were evaluated for their ability to inhibit PfLysRS, demonstrating that the aniline-based scaffold can be adapted to target specific enzyme active sites. nih.gov

In a different context, the hydrochloride salt of 4-cyclobutylaniline (B1426153) has been noted for its potential biological activities, including the inhibition of enzymes involved in metabolic pathways, which could be relevant for treating diseases like cancer. While not a direct analogue, this highlights the general potential of cycloalkyl-substituted anilines in enzyme inhibition.

The general structure of N-aryl compounds has been widely explored for enzyme inhibition. For example, carbamates are a class of compounds known to inhibit acetylcholinesterase, a key enzyme in the nervous system. rivm.nl The structural features of these carbamates, particularly the substitution on the nitrogen atom, are crucial for their inhibitory activity. rivm.nl

These studies suggest that the this compound structure could serve as a scaffold for designing specific enzyme inhibitors. The cyclohexyl group can provide bulk and lipophilicity, while the 4-chloro-substituted phenyl ring can engage in various interactions within an enzyme's active site, such as halogen bonding and hydrophobic interactions.

Research on Specific Biological Interactions

The N-substituted aniline framework is of interest in the development of antiviral agents. Research has shown that derivatives of this structure can interfere with viral entry and replication processes. For Human Immunodeficiency Virus (HIV), a critical step for infection is the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on host cells.

While direct studies on this compound are limited, related compounds have been investigated as antiviral agents. For instance, 8-hydroxy-7-substituted quinolines have been explored for their antiviral activity against herpes viruses, including cytomegalovirus (CMV). google.comgoogle.com In the synthesis of analogues within this class, 4-cyclohexylaniline (B1222870) has been used as a reactant to create a carboxamide derivative, indicating the utility of the N-cyclohexylaniline scaffold in generating molecules with antiviral potential. google.com

Furthermore, research into carbocyclic nucleoside analogues has identified compounds with promising antiviral activity against the influenza A H1N1 virus. nih.gov These studies, while not directly involving this compound, demonstrate the broader potential of modifying cyclic structures attached to nitrogen-containing aromatic rings for antiviral drug discovery. The development of broadly neutralizing antibodies that target viral glycoproteins like gp120 is also a major area of HIV research, highlighting the importance of targeting viral surface proteins. nih.gov

The influence of small molecules on blood coagulation is a significant area of pharmaceutical research, with implications for treating thrombotic diseases. Some derivatives containing the N-cyclohexylaniline scaffold have been explored in this context.

A patent for pyrazole derivatives as anti-platelet and anti-thrombotic agents describes the synthesis of various compounds designed to inhibit platelet aggregation. google.com In one of the examples, 4-cyclohexylaniline was used as a starting material to prepare a more complex pyrazole derivative. google.com This indicates that the N-cyclohexylaniline moiety is considered a suitable component in the design of molecules targeting the coagulation cascade.

Additionally, other studies have investigated the anticoagulant properties of various synthetic and semi-synthetic compounds. For example, new sulfated heterorhamnan derivatives have been evaluated for their anticoagulant activity. researchgate.net While structurally different, this research highlights the ongoing search for novel molecules that can modulate blood coagulation. The potential for this compound itself to have any direct effect on coagulation processes has not been definitively established and would require specific investigation.

Structure-Activity Relationship (SAR) Studies for Pharmacologically Relevant Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug design, providing insights into how the chemical structure of a compound influences its biological activity. rug.nl For N-substituted anilines, including analogues of this compound, SAR studies have been crucial in optimizing their potency and selectivity for various biological targets.

The general principles of SAR involve systematically modifying a lead compound's structure and observing the effect on its biological activity. For aniline derivatives, key modifications often include:

Substitution on the phenyl ring: The nature, position, and number of substituents on the aniline ring can dramatically affect activity. Halogen atoms, like the chlorine in this compound, can influence the compound's electronic properties and ability to form halogen bonds, which can be important for binding to biological targets. mdpi.com The position of the substituent is also critical; for example, ortho-substitution can introduce steric hindrance that may favor or disfavor binding to a particular target.

Modification of the N-substituent: The cyclohexyl group in this compound provides a bulky, lipophilic moiety. SAR studies on related compounds often explore the replacement of this group with other alkyl, cycloalkyl, or aryl groups to probe the size and nature of the binding pocket on the target protein.

Alterations to the linker: In more complex analogues, the linker between the aniline and other parts of the molecule can be modified to optimize the compound's conformation and spacing for interaction with the target.

An example of SAR in a related class of compounds can be seen in the development of inhibitors for Plasmodium falciparum lysyl-tRNA synthetase (PfLysRS). nih.gov In this study, analogues of a lead compound were synthesized with different substitutions on the aniline ring. The cocrystal structures of these compounds bound to the enzyme revealed that specific substitutions could form new hydrogen bonds, leading to enhanced activity. nih.gov For instance, the addition of a methoxy (B1213986) group in a specific position allowed for a new hydrogen bond with an arginine residue in the active site, consistent with the compound's improved potency. nih.gov

The following table summarizes the key structural components of N-substituted anilines and their potential impact on biological activity based on general SAR principles.

Structural ComponentPotential Influence on Biological Activity
Phenyl Ring Substituents (e.g., 4-chloro) Modulates electronic properties, lipophilicity, and metabolic stability. Can participate in specific interactions like halogen bonding.
N-substituent (e.g., cyclohexyl) Affects steric fit and hydrophobic interactions within the binding site. Influences overall solubility and membrane permeability.
Amine Linker The nitrogen atom can act as a hydrogen bond donor or acceptor. Its basicity can be tuned by substituents.

These principles guide the rational design of new, more effective molecules based on the this compound scaffold for a range of potential therapeutic applications.

Advanced Applications in Organic Synthesis and Functional Materials Science

Utility as Key Building Blocks and Intermediates in Pharmaceutical Research

The molecular architecture of 4-chloro-N-cyclohexylaniline incorporates several features that are highly desirable in medicinal chemistry. The 4-chloroaniline (B138754) moiety is a common scaffold in a wide array of therapeutic agents, while the N-cyclohexyl group can enhance lipophilicity, potentially improving a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

While direct incorporation into blockbuster drugs is not widely documented, its utility is evident in its role as a key intermediate for creating more complex molecules. For instance, patent literature describes the use of structurally related (chlorophenyl)cyclohexylamines in the synthesis of novel pharmaceutical compounds. These intermediates undergo further reactions to build larger molecules with specific therapeutic activities. A notable example is the synthesis of 4'-Fluoro-4-{[4-(phenyl)-4-alkoxy-cyclohexyl]amino}butyrophenones, where a substituted (chlorophenyl)cyclohexylamine serves as a core structural unit .

Furthermore, the general class of N-substituted anilines is fundamental to the synthesis of various biologically active compounds. The development of the antimalarial drug atovaquone, for example, involves an intermediate, 4-(4-chlorophenyl)cyclohexyl-1-carboxylic acid, highlighting the importance of the (4-chlorophenyl)cyclohexyl scaffold in pharmaceutical synthesis . The secondary amine of this compound provides a reactive site for elaboration, allowing medicinal chemists to append other functional groups and build molecular complexity to target specific biological receptors.

Role in Agrochemical Development as Active Ingredient Precursors

The field of agrochemical research frequently utilizes chlorinated aromatic compounds as precursors for herbicides, fungicides, and insecticides. The parent compound, 4-chloroaniline, is a known intermediate in the production of several phenylurea herbicides . By extension, this compound serves as a more specialized building block for creating next-generation crop protection agents.

The presence of both the chlorine atom and the bulky cyclohexyl group can influence the biological activity and selectivity of the final agrochemical product. These structural features can enhance the molecule's efficacy against target pests while potentially improving its environmental persistence profile. For example, intermediates like 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone are crucial in the synthesis of high-efficiency, low-toxicity triazole fungicides such as cycloconazole . This demonstrates the value of the 4-chlorophenyl moiety, a key component of this compound, in constructing potent fungicidal agents. The N-cyclohexyl group can be a strategic addition to modulate the compound's interaction with biological targets in pests and plants.

Application in Specialty Chemical Synthesis

Beyond pharmaceuticals and agrochemicals, this compound is a valuable precursor in the synthesis of various specialty chemicals, including colorants and polymers.

Precursors for Dyes and Pigments

Azo dyes, which contain the characteristic -N=N- functional group, represent the largest class of synthetic colorants used in the textile, printing, and paper industries . The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich partner . While this compound is a secondary amine and cannot be directly diazotized, its precursor, 4-chloroaniline, is a common starting material for a range of disperse azo dyes .

This compound can be employed as a coupling agent or used to synthesize more complex coupling components. The secondary amine can be modified, or the entire molecule can act as the coupling partner for a diazonium salt, leading to the formation of triazene (B1217601) compounds or other specialized dyes. The chloro and cyclohexyl substituents on the aniline (B41778) ring influence the final color, as well as properties like lightfastness and solubility, making it a useful tool for creating custom colorants .

Role in Polymerization Processes and Polymer Modification

The application of this compound in polymer science is an emerging area. Its bifunctional nature—a reactive secondary amine and a modifiable aromatic ring—allows it to play several potential roles. It can be chemically altered to produce monomers for polymerization. For example, the introduction of a polymerizable group (like a vinyl or acryloyl moiety) onto the aromatic ring or the nitrogen atom would transform it into a specialty monomer.

Alternatively, it can be used as a polymer modification agent. The secondary amine can react with polymers containing electrophilic functional groups (e.g., epoxy or acyl chloride groups) to covalently bond the 4-chloro-N-cyclohexylphenyl moiety to the polymer backbone. This modification can impart specific properties to the polymer, such as altered solubility, increased thermal stability, or modified surface characteristics.

Contribution to the Synthesis of Nitrogen Heterocycles

Nitrogen heterocycles are cyclic organic compounds containing at least one nitrogen atom in the ring. They form the core structure of a vast number of pharmaceuticals, natural products, and functional materials . N-substituted anilines like this compound are pivotal starting materials for constructing these complex ring systems.

The compound can participate in various cyclization reactions to form fused heterocyclic systems. For example, intramolecular cyclization reactions can lead to the formation of benzothiazines or other related structures under specific reaction conditions . The presence of the chlorine atom can influence the regioselectivity of these cyclization reactions and provide a handle for further synthetic transformations, such as cross-coupling reactions.

Moreover, the synthesis of complex triazole derivatives, which are important scaffolds in medicinal chemistry, often involves intermediates that feature substituted amine and chloro-aromatic components . The structural motifs present in this compound are directly relevant to the construction of such valuable heterocyclic systems mdpi.com.

Interactive Data Table: Applications of this compound and Related Structures

Application AreaRole of Compound/MoietyExample Product Class or IntermediateKey Structural Feature
PharmaceuticalsKey IntermediateAtovaquone Intermediates (4-Chlorophenyl)cyclohexyl scaffold
AgrochemicalsActive Ingredient PrecursorTriazole Fungicides 4-Chlorophenyl group
Dyes and PigmentsPrecursor to Coupling AgentsDisperse Azo Dyes 4-Chloroaniline substructure
Nitrogen HeterocyclesCyclization PrecursorBenzothiazines, Triazoles N-substituted chloroaniline

Conclusion and Future Research Perspectives

Current State-of-the-Art and Identified Research Gaps for 4-Chloro-N-cyclohexylaniline

The current state-of-the-art concerning this compound is largely inferred from the broader class of diarylamines and N-alkylanilines. Diarylamines are recognized as crucial structural motifs in pharmaceuticals, agricultural chemicals, dyes, and electroluminescent materials. nih.gov The synthesis of these compounds has been dominated by established methods like the Buchwald-Hartwig amination and the Ullmann condensation, which are powerful tools for C-N bond formation. rsc.org These reactions, typically catalyzed by palladium or copper, represent the current standard for constructing molecules like this compound from precursors such as 4-chloroaniline (B138754) and cyclohexylamine (B46788) or their appropriate derivatives. rsc.orgacs.org

However, a significant research gap exists in the literature specifically dedicated to this compound. There is a notable lack of detailed studies on its specific physicochemical properties, optimized and scalable synthesis protocols, and potential applications. While its parent compound, 4-cyclohexylaniline (B1222870), is used as a starting material in various syntheses, specific research into the chlorinated analogue is not prominent. fishersci.cascbt.com The primary research gaps can be summarized as:

Lack of Optimized Synthesis: While general methods for N-arylation are known, specific, high-yield, and sustainable synthetic routes tailored to this compound are not well-documented.

Unexplored Physicochemical Properties: Comprehensive data on its electronic, optical, and solid-state properties are absent.

Unknown Biological Profile: The bioactivity of this compound has not been systematically investigated, despite the prevalence of both the chloroaniline and cyclohexylamine moieties in bioactive molecules. researchgate.net

Untapped Material Applications: Its potential as a building block for functional polymers, organic electronics, or other advanced materials remains unexplored.

Prognosis for Novel Synthetic Methodologies and Catalytic Advancements

The future synthesis of this compound is poised to benefit from significant advancements in catalytic science that prioritize efficiency, sustainability, and functional group tolerance. Traditional methods often require harsh conditions or expensive, precious metal catalysts. rsc.org The prognosis for novel synthetic approaches is highly positive, with several emerging strategies showing promise.

One such strategy is acceptorless dehydrogenative coupling , which can form C-N bonds by starting from substrates like anilines and cyclohexanols or cyclohexylamines, releasing only hydrogen gas as a byproduct. nih.gov The use of heterogeneous catalysts, such as gold-palladium alloy nanoparticles, in these processes offers the advantages of high stability and reusability. nih.gov Another innovative approach is the transition metal-free synthesis via methods like the desulfinylative Smiles rearrangement, which can produce highly substituted diarylamines under mild conditions, avoiding the cost and toxicity associated with metal catalysts. nih.gov

Furthermore, the development of catalysts based on earth-abundant metals is a key trend that could revolutionize the synthesis of N-arylated compounds. mdpi.com Microwave-assisted organic synthesis has also been shown to dramatically reduce reaction times and improve yields for N-arylation reactions, offering a more sustainable and efficient alternative to conventional heating. beilstein-journals.org Electrochemical methods, which use electrical current to drive reactions, are also emerging as a green alternative for the synthesis of related chloroaniline derivatives. rsc.org

Table 1: Prognosis for Advanced Synthetic Methodologies
MethodologyKey AdvantagesPotential Catalysts/ConditionsRelevance to this compound Synthesis
Acceptorless Dehydrogenative AromatizationEnvironmentally benign (H₂ byproduct), high atom economy. nih.govSupported Au-Pd bimetallic nanoparticles (e.g., Au-Pd/TiO₂). nih.govDirect synthesis from cyclohexylamine and a chlorophenyl precursor.
Transition Metal-Free ReactionsAvoids cost and toxicity of precious metals, mild conditions. nih.govBase-mediated (e.g., Smiles rearrangement). nih.govAlternative C-N bond formation pathway, useful for complex derivatives.
Microwave-Assisted N-ArylationRapid reaction times, improved yields, energy efficiency. beilstein-journals.orgOften used with Pd or Cu catalysts but can be catalyst-free. beilstein-journals.orgAccelerates traditional cross-coupling reactions for faster library synthesis.
Catalysis with Earth-Abundant MetalsLower cost, reduced environmental impact compared to precious metals. mdpi.comCatalysts based on Ni, Co, or Fe. mdpi.comProvides more sustainable and economical production routes.
Electrochemical SynthesisUses electricity as a "reagent," avoids harsh oxidants/reductants. rsc.orgGlassy carbon electrode, water/acetonitrile mixtures. rsc.orgA green chemistry approach for activating precursors.

Integration of Advanced Computational and Experimental Techniques

Future research on this compound will likely be characterized by a synergistic integration of computational modeling and advanced experimental analysis. This dual approach can accelerate discovery by predicting properties and guiding experimental design, thereby saving time and resources.

Computational Techniques: Density Functional Theory (DFT) and other quantum chemical methods can be employed to investigate the fundamental properties of this compound. These calculations can predict its molecular geometry, electronic structure, vibrational frequencies, and reactivity. mdpi.com Furthermore, computational modeling can elucidate reaction mechanisms for its synthesis, helping to optimize conditions and catalyst selection for C-N cross-coupling reactions. acs.org Molecular docking simulations could also be used to predict potential interactions with biological targets, providing a preliminary screening tool for discovering new biological applications.

Experimental Techniques: Advanced spectroscopic and crystallographic methods are essential for characterizing the compound and its derivatives. X-ray crystallography can determine the precise three-dimensional structure and packing in the solid state. To understand the non-covalent interactions that govern its crystal packing and potential material properties, techniques like Hirshfeld surface analysis and 2D-fingerprint plots can be utilized. mdpi.com These methods provide quantitative insights into intermolecular contacts, which are crucial for designing materials with specific properties.

The combination of these techniques allows for a comprehensive understanding, from the electronic behavior of a single molecule to the bulk properties of the material, creating a powerful feedback loop where experimental results refine computational models and computational predictions guide future experiments.

Potential for Discovery of New Biological Applications and Materials Science Innovations

The true potential of this compound lies in its yet-to-be-explored applications. By examining the known functions of its constituent parts, it is possible to project promising avenues for future discovery.

Biological Applications: The 4-anilinoquinazoline (B1210976) scaffold, which is structurally related, is a cornerstone of modern oncology, with several approved drugs acting as tyrosine kinase inhibitors. beilstein-journals.org The presence of a chloro-substituted aniline (B41778) ring in this compound makes it a candidate for derivatization and screening as an anticancer agent. Furthermore, various cyclohexylamine derivatives have demonstrated a wide range of biological activities, including antimicrobial and antiproliferative effects. researchgate.net The combination of these two pharmacophores in a single molecule could lead to novel compounds with unique therapeutic profiles, potentially as antibacterial, antifungal, or antitumor agents. frontiersin.orgmdpi.com

Materials Science Innovations: Diarylamines are foundational components in the field of organic electronics and functional materials. nih.gov They often serve as hole-transporting layers in Organic Light-Emitting Diodes (OLEDs) or as antioxidants. The specific electronic properties imparted by the chloro-substituent, combined with the steric bulk of the cyclohexyl group, could be harnessed to design new materials. Potential applications include:

Organic Electronics: As a building block for charge-transporting materials, hosts for phosphorescent emitters, or components of organic photovoltaics.

Functional Polymers: Incorporation into polymer backbones could yield materials with tailored thermal stability, refractive indices, or dielectric properties.

Chemical Sensors: The amine group could act as a binding site for specific analytes, allowing for its use in the development of novel chemosensors.

Table 2: Potential Future Applications of this compound Derivatives
FieldPotential ApplicationRationale Based on Structural Moieties
Medicinal ChemistryAnticancer AgentsThe chloroaniline moiety is present in many kinase inhibitors; related 4-anilinoquinazolines are established anticancer drugs. beilstein-journals.org
Antimicrobial AgentsCyclohexylamine derivatives have shown antimicrobial activity. researchgate.net Halogenation often enhances the potency of bioactive compounds.
Materials ScienceOrganic Electronics (e.g., OLEDs)Diarylamine structures are widely used as hole-transport materials. nih.gov
Specialty PolymersCan be functionalized and polymerized to create materials with specific thermal or optical properties.
Antioxidants/StabilizersThe secondary amine group is a common feature in radical-trapping antioxidants. nih.gov

Q & A

Q. How can I design an efficient synthetic route for 4-chloro-N-cyclohexylaniline?

  • Methodological Answer : Start with 4-chloroaniline and cyclohexyl halide (e.g., cyclohexyl bromide) under nucleophilic aromatic substitution conditions. Optimize reaction parameters (temperature, solvent polarity, and catalyst) using a factorial design approach. For example, dimethylformamide (DMF) as a solvent with potassium carbonate as a base at 80–100°C often yields moderate to high conversions. Monitor reaction progress via thin-layer chromatography (TLC) and purify the product via recrystallization from ethanol/water mixtures . Confirm the structure using single-crystal X-ray diffraction (employ SHELX software for refinement) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and DEPT for structural elucidation), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and Fourier-transform infrared spectroscopy (FTIR) to verify functional groups (e.g., C-Cl stretching at ~550 cm⁻¹). For resolving ambiguities in NMR signals (e.g., splitting due to cyclohexyl ring conformers), perform variable-temperature NMR experiments in deuterated DMSO or CDCl₃ .

Q. How do I optimize reaction conditions to minimize byproducts during synthesis?

  • Methodological Answer : Conduct a kinetic study to identify competing pathways (e.g., over-alkylation). Use HPLC or GC-MS to track byproduct formation. Adjust stoichiometry (e.g., excess cyclohexyl halide) and introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity. Compare yields under inert (N₂) vs. ambient conditions to assess oxidative side reactions .

Advanced Research Questions

Q. How can I resolve discrepancies in spectroscopic data for this compound derivatives?

  • Methodological Answer : When NMR or IR data conflicts with computational predictions (e.g., DFT calculations), cross-validate using X-ray crystallography. For example, if a nitro derivative shows unexpected coupling constants, grow single crystals via slow evaporation in dichloromethane/hexane and refine the structure using SHELXL . For electronic effects, perform time-dependent density functional theory (TD-DFT) to simulate UV-Vis spectra and compare with experimental data .

Q. What strategies can address low crystallinity in this compound complexes?

  • Methodological Answer : Co-crystallize with hydrogen-bond donors (e.g., resorcinol) or metal ions (e.g., Zn²⁺) to enhance lattice stability. Screen crystallization solvents using a high-throughput approach (e.g., microbatch under oil). If twinning occurs, employ the TWINABS module in SHELXL for data correction .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to study interactions with biological targets or catalysts. For mechanistic insights, perform transition-state analysis via Gaussian or ORCA software at the B3LYP/6-31G* level. Validate predictions with kinetic isotope effects (KIEs) or Hammett plots .

Data Contradiction and Validation

Q. How should I reconcile conflicting toxicity data for this compound in literature?

  • Methodological Answer : Review assay conditions (e.g., cell lines, exposure times) from sources like PubChem. Reproduce acute toxicity tests (e.g., OECD 423) in controlled environments. Cross-reference with structural analogs (e.g., 4-chloroaniline derivatives) to identify structure-activity relationships (SARs). For discrepancies in LD₅₀ values, assess purity via HPLC and confirm batch-to-batch consistency .

Key Considerations for Advanced Studies

  • Crystallography : Use SHELX programs for high-resolution data (R-factor < 0.05) and validate hydrogen bonding via Mercury software .
  • Spectroscopy : Pair experimental IR/NMR with computational models (e.g., ADF software) to resolve conformational ambiguities .
  • Toxicity Profiling : Cross-validate in vitro results with in silico tools like ProTox-II to prioritize compounds for further testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.